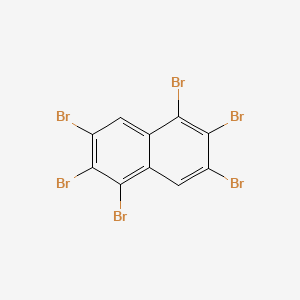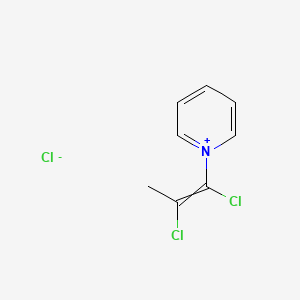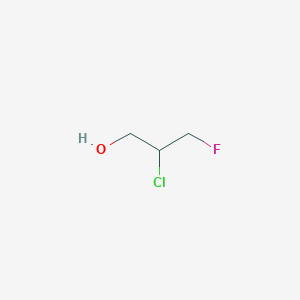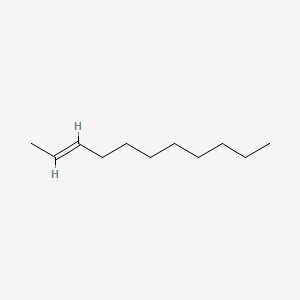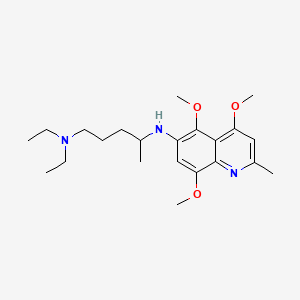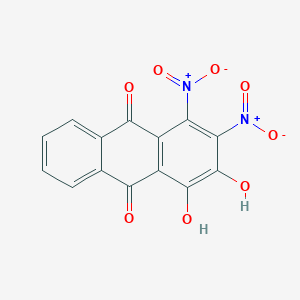
1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6N2O8 It is a derivative of anthraquinone, characterized by the presence of two hydroxyl groups and two nitro groups on the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione typically involves the nitration of 1,2-dihydroxyanthraquinone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration at the desired positions . The reaction conditions, such as temperature and concentration of reagents, are crucial to obtaining the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions not occupied by hydroxyl or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonic acids can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 1,2-dihydroxy-3,4-diaminoanthracene-9,10-dione.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Industry: Utilized in the production of organic semiconductors and as a component in certain types of sensors.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione involves its interaction with cellular components, particularly through its ability to undergo redox reactions. The compound can generate reactive oxygen species (ROS) upon reduction, which can induce oxidative stress in cells. This property is being explored for its potential to selectively target cancer cells, which are more susceptible to oxidative damage .
Comparación Con Compuestos Similares
1,2-Dihydroxy-3-nitroanthraquinone: Similar structure but with one less nitro group.
1,5-Dihydroxy-4,8-dinitroanthraquinone: Differently substituted anthraquinone derivative.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Another isomer with different substitution pattern.
Uniqueness: Its ability to undergo selective redox reactions makes it particularly valuable in research focused on oxidative stress and related cellular processes .
Propiedades
Número CAS |
33040-51-6 |
|---|---|
Fórmula molecular |
C14H6N2O8 |
Peso molecular |
330.21 g/mol |
Nombre IUPAC |
1,2-dihydroxy-3,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-11-5-3-1-2-4-6(5)12(18)8-7(11)9(15(21)22)10(16(23)24)14(20)13(8)19/h1-4,19-20H |
Clave InChI |
UIVAZSZXLKMDHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


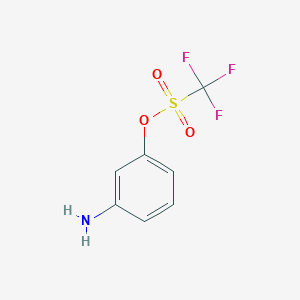

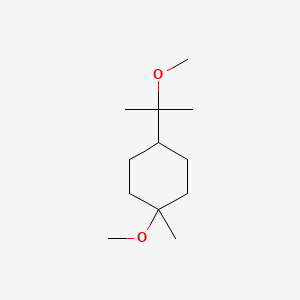
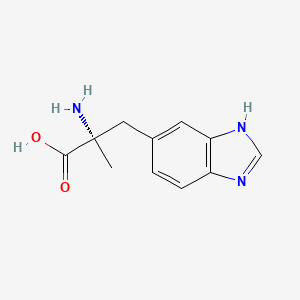
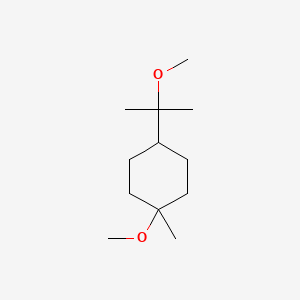
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
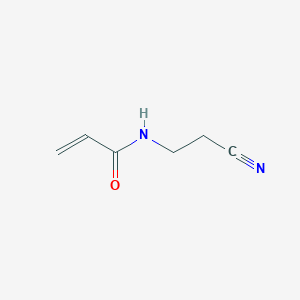
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
